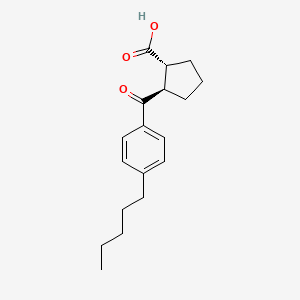

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid, commonly referred to as “PCP”, is a cyclic carboxylic acid that is used for a variety of scientific research applications. PCP is a white crystalline solid with a melting point of 119-121°C and a boiling point of 235-240°C. It is soluble in methanol and ethanol, and insoluble in water. PCP has a wide range of applications in scientific research, ranging from biochemical and physiological effects to lab experiments and future directions.

Scientific Research Applications

Enzyme Inhibition and Pharmacological Activities

Carbocyclic and heterocyclic amino acids, such as 1-aminocyclopentane-1-carboxylic acid, have been explored for their ability to inhibit the enzymatic synthesis of S-adenosyl-L-methionine, with implications for various pharmacological activities including tumor growth inhibition, immune response suppression, and amino acid transport blocking (Coulter et al., 1974).

Supramolecular Self-Assembly

Studies on cyclopentane derivatives have revealed their potential in forming supramolecular self-assemblies organized by hydrogen bonds, which could have implications for the design of novel materials and nanotechnology applications (Kălmăn et al., 2001).

Drug Design

Cyclopentane-1,3-diones have been investigated as isosteres for the carboxylic acid functional group, which is significant in drug design. These compounds have shown potential in creating potent thromboxane A2 receptor antagonists, demonstrating their utility in medicinal chemistry (Ballatore et al., 2011).

Secondary Structure Promotion in Peptides

The cyclopentane-based γ-amino acid, (1R,2R)-2-aminomethyl-1-cyclopentane carboxylic acid, has been evaluated for its ability to promote secondary structure in α/γ-peptides. This research could contribute to the development of new peptide-based therapeutics and biomaterials (Giuliano et al., 2013).

Carboxylation Reactions

Research on cyclopentane and related compounds has explored their carboxylation under mild conditions, which is relevant for the synthesis of carboxylic acids from alkanes. This has potential applications in organic synthesis and the development of new synthetic methodologies (Reis et al., 2005).

properties

IUPAC Name |

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-2-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(15)18(20)21/h9-12,15-16H,2-8H2,1H3,(H,20,21)/t15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLASOPOMGAZCGB-HZPDHXFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641335 |

Source

|

| Record name | (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733741-10-1 |

Source

|

| Record name | (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.